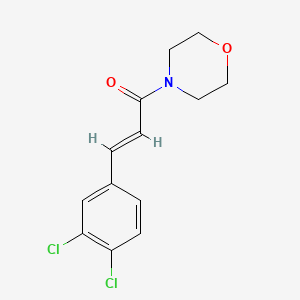

4-(3,4-Dichlorocinnamoyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3,4-dichlorophenyl)-1-morpholin-4-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2NO2/c14-11-3-1-10(9-12(11)15)2-4-13(17)16-5-7-18-8-6-16/h1-4,9H,5-8H2/b4-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBHAGCGNZKVDO-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C=CC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601036270 | |

| Record name | (2E)-3-(3,4-Dichlorophenyl)-1-(4-morpholinyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601036270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196256 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

42174-46-9 | |

| Record name | Morpholine, 4-(3-(3,4-dichlorophenyl)-1-oxo-2-propenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042174469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-(3,4-Dichlorophenyl)-1-(4-morpholinyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601036270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 4 3,4 Dichlorocinnamoyl Morpholine

Established Synthetic Routes for the Cinnamoyl-Morpholine Scaffold

The construction of the cinnamoyl-morpholine scaffold is typically achieved through the formation of an amide bond between a substituted cinnamic acid derivative and morpholine (B109124). The primary approach involves the activation of the carboxylic acid group of 3,4-dichlorocinnamic acid, followed by nucleophilic acyl substitution by the secondary amine of the morpholine ring.

A common method for activating the cinnamic acid is its conversion to the corresponding acyl chloride. This is often accomplished by reacting the cinnamic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting cinnamoyl chloride is a highly reactive electrophile that readily undergoes amidation with morpholine, usually in the presence of a base like triethylamine (B128534) (TEA) to neutralize the hydrochloric acid byproduct. chemicalbook.com

Alternatively, peptide coupling reagents can be employed to facilitate the amide bond formation directly from the carboxylic acid and the amine, avoiding the need to isolate the often moisture-sensitive acyl chloride. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or newer, more efficient coupling agents can be used. These methods are generally milder and can be advantageous when dealing with sensitive functional groups.

The synthesis of the cinnamoyl-morpholine scaffold can also be viewed from the perspective of building the morpholine ring onto a pre-functionalized cinnamoyl precursor. acs.orgnih.gov Multicomponent reactions, such as the Ugi reaction, offer a versatile strategy for the de novo synthesis of highly substituted morpholines, which could then be acylated with a cinnamoyl derivative. acs.orgnih.gov

Optimized Synthesis of 4-(3,4-Dichlorocinnamoyl)morpholine and Related Intermediates

The optimized synthesis of this compound relies on the efficient preparation of its key intermediates: 3,4-dichlorocinnamic acid and morpholine. Morpholine is a commercially available and inexpensive starting material. The synthesis of 3,4-dichlorocinnamic acid can be achieved through several established routes. One of the most prominent methods is the Perkin reaction, involving the condensation of 3,4-dichlorobenzaldehyde (B146584) with acetic anhydride (B1165640) in the presence of a weak base.

A more modern and often higher-yielding approach is the Heck reaction, which couples 3,4-dichlorobromobenzene or iodobenzene (B50100) with acrylic acid or its esters, catalyzed by a palladium complex. nih.gov Subsequent hydrolysis of the resulting ester, if used, affords the desired 3,4-dichlorocinnamic acid.

Once the 3,4-dichlorocinnamic acid is obtained, its conversion to this compound can be optimized. While the acyl chloride route is robust, direct amidation using coupling agents can offer better atom economy and milder reaction conditions. The choice of solvent, temperature, and base can be fine-tuned to maximize the yield and purity of the final product.

| Intermediate Synthesis | Reaction | Key Reagents | Typical Conditions |

| 3,4-Dichlorocinnamic acid | Perkin Reaction | 3,4-Dichlorobenzaldehyde, Acetic Anhydride, Sodium Acetate | High Temperature (e.g., 180°C) |

| 3,4-Dichlorocinnamic acid | Heck Reaction | 1-Bromo-3,4-dichlorobenzene, Acrylic Acid, Pd(OAc)₂, P(o-tol)₃, Et₃N | Acetonitrile (B52724), Reflux nih.gov |

| This compound | Amidation (Acyl Chloride) | 3,4-Dichlorocinnamic acid, SOCl₂, Morpholine, Et₃N | Dichloromethane, 0°C to rt |

| This compound | Amidation (Coupling Agent) | 3,4-Dichlorocinnamic acid, Morpholine, EDC, HOBt | DMF or CH₂Cl₂, rt |

Novel Derivatization Techniques for the Generation of Analogues and Prodrug Candidates

The structural framework of this compound offers multiple sites for chemical modification to generate analogues with potentially improved properties. These derivatization strategies can be broadly categorized into modifications of the cinnamoyl moiety, the morpholine ring, and the introduction of stereocenters.

Chemical Modification of the Cinnamoyl Moiety

The cinnamoyl portion of the molecule presents several opportunities for derivatization. The aromatic ring can be further substituted to introduce a variety of functional groups, altering the electronic and steric properties of the molecule. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the reactivity and biological activity.

The α,β-unsaturated double bond is another key site for modification. Reactions such as hydrogenation can saturate the double bond, leading to the corresponding hydrocinnamoyl derivative. Epoxidation of the double bond can introduce a reactive epoxide ring, which can be further functionalized. nii.ac.jp Additionally, Michael addition reactions with various nucleophiles can be employed to introduce diverse substituents at the β-position. researchgate.net

Substitution and Functionalization of the Morpholine Ring

The morpholine ring, while often considered a stable and relatively inert component, can also be a target for derivatization. nih.gov The synthesis can begin with substituted morpholines to introduce functionality at various positions on the ring. acs.orgresearchgate.net For example, using a C-substituted morpholine in the initial amidation step would lead to analogues with altered lipophilicity and conformational properties. acs.org

Recent advances in synthetic methodology have enabled the direct functionalization of the morpholine ring in existing structures, although this can be more challenging. acs.org These methods may involve C-H activation or other advanced synthetic techniques to introduce substituents at specific positions.

Stereoselective Synthesis of Enantiomers and Diastereomers

The introduction of chiral centers into the this compound structure can lead to the formation of enantiomers and diastereomers, which may exhibit different biological activities and pharmacokinetic profiles. Stereoselectivity can be achieved through several strategies.

If a chiral center is introduced into the cinnamoyl moiety, for example, through an asymmetric Michael addition, stereoselective synthesis can be employed to obtain a specific stereoisomer. youtube.com Similarly, starting with an enantiomerically pure substituted morpholine will result in a chiral final product. The diastereoselective synthesis of substituted morpholines has been reported, providing access to a range of stereochemically defined building blocks. researchgate.net

| Derivatization Strategy | Target Moiety | Potential Modifications |

| Aromatic Substitution | Cinnamoyl | Introduction of halogens, alkyl, alkoxy, nitro, or amino groups. |

| Double Bond Functionalization | Cinnamoyl | Hydrogenation, epoxidation, dihydroxylation, Michael addition. nii.ac.jpresearchgate.net |

| Ring Substitution | Morpholine | Use of C-substituted morpholines in synthesis. acs.org |

| Stereocenter Introduction | Cinnamoyl/Morpholine | Asymmetric synthesis to create chiral centers. researchgate.netyoutube.com |

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmacologically relevant molecules to reduce environmental impact and improve safety. nih.gov For the synthesis of this compound, several green approaches can be considered.

One key area is the use of more environmentally benign solvents. Water has been explored as a solvent for some related reactions, such as certain types of coupling reactions, which can significantly reduce the reliance on volatile organic compounds (VOCs). nih.gov

The use of catalytic methods, as opposed to stoichiometric reagents, is another cornerstone of green chemistry. The Heck reaction for the synthesis of the cinnamic acid intermediate is a good example of a catalytic C-C bond formation. nih.gov Further development of catalysts for the amidation step that operate under mild, neutral conditions would also contribute to a greener synthesis.

Solvent-free or neat reaction conditions, where possible, can also be a highly effective green strategy. researchgate.net For instance, microwave-assisted organic synthesis (MAOS) can sometimes be performed without a solvent, leading to shorter reaction times and reduced waste.

Finally, the development of one-pot procedures, where multiple synthetic steps are carried out in the same reaction vessel without the isolation of intermediates, can improve efficiency and reduce solvent and energy consumption. nih.gov

Structure Activity Relationship Sar Studies of 4 3,4 Dichlorocinnamoyl Morpholine Analogues

Analysis of Substituent Effects on the Dichlorophenyl Ring and Cinnamoyl Chain

The substitution pattern on the phenyl ring and the integrity of the cinnamoyl linker are pivotal for the biological activity of this class of compounds. The presence and positioning of the chlorine atoms on the phenyl ring, in particular, have been shown to be a significant determinant of potency.

Studies on related cinnamamide (B152044) derivatives have consistently demonstrated that the nature and position of substituents on the aromatic ring profoundly influence their biological profiles. For instance, in a series of N-(phenylalkyl)cinnamides, variations in substitution on the phenyl ring led to significant differences in their activity as NMDA receptor antagonists. Specifically, a 4-hydroxy substituent on the cinnamide phenyl ring was found to be optimal for potency in some series. nih.gov The 3,4-dichloro substitution pattern present in the parent compound is a common feature in many biologically active molecules, often contributing to enhanced binding affinity through hydrophobic and electronic interactions. The electron-withdrawing nature of the chlorine atoms can modulate the electronic properties of the entire cinnamoyl system.

The cinnamoyl moiety itself, an α,β-unsaturated carbonyl system, is a well-established pharmacophore present in numerous natural and synthetic bioactive compounds. nih.gov Alterations to this linker, such as saturation of the double bond or modification of the carbonyl group, generally lead to a significant loss of activity, highlighting its importance in maintaining the correct spatial orientation and electronic properties required for target interaction. The rigidity and planarity conferred by the cinnamoyl group are often crucial for fitting into specific binding pockets.

Interactive Table: Effect of Phenyl Ring Substitution on Biological Activity (Hypothetical Data Based on General SAR Principles)

| Compound | R1 | R2 | Relative Activity |

| 1 | Cl | Cl | 100% |

| 2 | H | H | 20% |

| 3 | Cl | H | 65% |

| 4 | H | Cl | 75% |

| 5 | OCH3 | OCH3 | 30% |

| 6 | F | F | 85% |

Modulation of the Morpholine (B109124) Ring for Enhanced Biological Activity

The morpholine ring, a privileged structure in medicinal chemistry, plays a multifaceted role in the biological activity of 4-(3,4-Dichlorocinnamoyl)morpholine analogues. Current time information in Bangalore, IN.nih.gov It is not merely a passive solubilizing group but an active contributor to the pharmacophoric profile, influencing potency, selectivity, and pharmacokinetic properties.

Bioisosteric replacement of the morpholine ring has been a key strategy to probe its role and to optimize the activity of various drug candidates. nih.govresearchgate.net Replacing the morpholine with other cyclic amines, such as piperidine (B6355638) or piperazine, can lead to significant changes in biological activity. For example, in a series of dopamine (B1211576) receptor ligands, the choice of the heterocyclic ring was crucial for affinity and selectivity. The substitution on the morpholine ring itself can also be explored to modulate activity and properties. However, in many cases, the unsubstituted morpholine ring is found to be optimal.

Interactive Table: Impact of Morpholine Ring Modification on Biological Activity (Hypothetical Data Based on General SAR Principles)

| Compound | Heterocyclic Ring | Relative Activity |

| 1 | Morpholine | 100% |

| 7 | Piperidine | 70% |

| 8 | Piperazine | 55% |

| 9 | Thiomorpholine | 90% |

| 10 | N-Methylpiperazine | 40% |

Identification of Critical Pharmacophoric Elements within the this compound Scaffold

Pharmacophore modeling studies, which define the essential three-dimensional arrangement of functional groups required for biological activity, have been instrumental in understanding the key features of cinnamoyl derivatives. For the this compound scaffold, a general pharmacophore model can be proposed based on the analysis of its structural components and SAR data from related compounds.

The critical pharmacophoric elements are hypothesized to include:

A hydrophobic region: Defined by the 3,4-dichlorophenyl ring, which likely engages in hydrophobic interactions within a specific pocket of the target protein.

A hydrogen bond acceptor feature: Provided by the carbonyl oxygen of the cinnamoyl linker.

A second hydrogen bond acceptor feature: The oxygen atom of the morpholine ring.

A specific spatial arrangement: The rigid cinnamoyl linker maintains a defined distance and orientation between the dichlorophenyl ring and the morpholine moiety.

The combination of these features in a precise geometric arrangement is likely responsible for the selective and potent biological activity observed for this class of compounds. Virtual screening and ligand-based pharmacophore modeling are powerful tools to identify new molecules with similar pharmacophoric features.

Conformational Analysis and its Influence on Ligand-Target Interactions

The three-dimensional conformation of this compound is a critical factor that dictates its ability to effectively bind to its biological target. Conformational analysis aims to identify the low-energy, biologically active conformation of the molecule.

The cinnamoyl group, due to the presence of the double bond, is relatively planar. However, rotation around the single bonds, particularly the C-C bond connecting the phenyl ring to the cinnamoyl group and the C-N bond of the amide, allows for a degree of conformational flexibility. The preferred conformation will be a balance between steric and electronic effects.

Molecular Mechanisms of Action and Biochemical Target Engagement

Elucidation of Specific Receptor Interactions and Binding Affinities

Following an extensive search of scientific databases and literature, no studies were identified that specifically investigate the receptor binding profile of 4-(3,4-Dichlorocinnamoyl)morpholine. Consequently, there is no available data on its binding affinities for any known physiological receptors. The determination of which receptor families, if any, this compound interacts with remains an open area for future research.

Enzyme Inhibition Profiles and Kinetic Characterization

There is currently no published research detailing the effects of this compound on enzymatic activity. As a result, its enzyme inhibition profile, including parameters such as IC₅₀ or Kᵢ values, and the kinetic characterization of any potential inhibition are unknown. It has not been identified as an inhibitor for any specific enzyme class.

Modulation of Intracellular Signaling Pathways and Cellular Processes

The impact of this compound on intracellular signaling pathways and broader cellular processes has not been documented in the available scientific literature. There are no reports on its ability to modulate key signaling cascades, such as those involving protein kinases, G-protein coupled receptors, or nuclear receptors. Its effects on cellular functions like proliferation, apoptosis, or differentiation are also uncharacterized.

Identification of Novel Biochemical Targets of this compound

The search for novel biochemical targets of this compound yielded no specific findings. Target identification studies, which are crucial for understanding the mechanism of action of a compound and its potential therapeutic applications, have not been published for this particular molecule.

Preclinical Pharmacological Investigations of 4 3,4 Dichlorocinnamoyl Morpholine

In Vitro Cellular Assays and Functional Efficacy Studies

In vitro studies have been crucial in characterizing the cellular and molecular effects of 4-(3,4-Dichlorocinnamoyl)morpholine. These assays have provided initial evidence of its biological activity and offered insights into its potential therapeutic applications.

Cell-Based Assays for Biological Activity

Research has indicated that this compound exhibits anti-inflammatory properties. Studies have shown its effects on human fibroblast-like synoviocytes, which are key cells involved in the pathogenesis of rheumatoid arthritis. The compound has been observed to modulate the function of these cells, suggesting a potential role in mitigating inflammatory processes in the joints.

While the primary focus of available research has been on its anti-inflammatory effects, comprehensive screening for broad antiproliferative or antimicrobial activities is not extensively detailed in the current body of literature.

Assessment of Compound Selectivity in Diverse Cell Lines

The selectivity of this compound has been primarily investigated in the context of inflammatory cells. Its effects on fibroblast-like synoviocytes from human patients with rheumatoid arthritis have been a focal point of research. However, a comprehensive profile of its selectivity against a wide array of different cell lines, including various cancer cell lines and normal, non-inflamed cell types, is not yet fully established in published studies. This limits a broader understanding of its cellular specificity.

Mechanistic Studies in Cellular Models

Investigations into the mechanism of action of this compound in cellular models have pointed towards the inhibition of key inflammatory pathways. Research suggests that the compound may exert its anti-inflammatory effects by targeting signaling cascades that are crucial for the production of pro-inflammatory mediators. The precise molecular targets and the full extent of its mechanism of action are areas of ongoing investigation.

In Vivo Efficacy Studies in Relevant Animal Models (Excluding Clinical Human Trials)

Following promising in vitro results, the pharmacological activity of this compound has been evaluated in animal models of disease, particularly those relevant to its observed anti-inflammatory properties.

Pharmacological Activity in Disease-Specific Animal Models

The in vivo efficacy of this compound has been assessed in animal models of arthritis. These studies aim to determine if the anti-inflammatory effects observed in vitro translate to a therapeutic benefit in a living organism. Research in this area is exploring the compound's ability to reduce the clinical signs of arthritis, such as joint swelling and inflammation. The outcomes of these studies are critical for establishing the potential of this compound for further development as a treatment for inflammatory joint diseases.

Investigation of Pharmacokinetic Parameters in Preclinical Models

Absorption and Distribution Profiles

No data available.

Metabolic Pathways and Metabolite Identification in Preclinical Species

No data available.

Excretion Routes and Clearance Rates

No data available.

Pharmacodynamic Biomarker Identification and Validation in Preclinical Settings

No data available.

Advanced Spectroscopic and Analytical Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 4-(3,4-Dichlorocinnamoyl)morpholine, ¹H and ¹³C NMR spectra would confirm the presence and connectivity of the three key structural fragments: the 3,4-dichlorophenyl group, the α,β-unsaturated carbonyl system (cinnamoyl core), and the morpholine (B109124) ring.

¹H NMR: The proton spectrum would be expected to show distinct signals for each unique proton. The protons of the morpholine ring typically appear as multiplets in the 3.5-3.8 ppm range. The vinyl protons of the cinnamoyl group would present as two doublets, one around 6.7 ppm (α-proton) and another further downfield around 7.6 ppm (β-proton), with a characteristic coupling constant (J ≈ 15 Hz) confirming the trans geometry of the double bond. The aromatic protons on the dichlorinated ring would appear as a set of multiplets in the 7.2-7.6 ppm region.

¹³C NMR: The carbon spectrum would complement the proton data, confirming the carbon skeleton. Key signals would include the carbonyl carbon of the amide at approximately 166 ppm, carbons of the double bond between 115 and 145 ppm, and the aromatic carbons from 127 to 138 ppm. The two distinct carbons of the morpholine ring would be visible in the 40-70 ppm range.

A representative table of expected NMR chemical shifts, based on data from structurally similar cinnamoyl amides, is provided below. nih.gov

| Assignment | Expected ¹H NMR δ (ppm) | Expected ¹³C NMR δ (ppm) |

| Morpholine CH₂-N | ~3.6-3.8 (m, 4H) | ~42-47 |

| Morpholine CH₂-O | ~3.7 (m, 4H) | ~66-67 |

| Cinnamoyl Cα-H | ~6.7 (d, J ≈ 15.4 Hz, 1H) | ~114 |

| Cinnamoyl Cβ-H | ~7.6 (d, J ≈ 15.4 Hz, 1H) | ~143 |

| Aromatic C-H | ~7.3-7.6 (m, 3H) | ~127-130 |

| Aromatic C-Cl | N/A | ~131-133 |

| Amide C=O | N/A | ~166 |

Note: δ (delta) are chemical shifts in parts per million (ppm). Multiplicity: s = singlet, d = doublet, t = triplet, m = multiplet. J = coupling constant in Hertz (Hz).

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the precise mass of a molecule with very high accuracy, typically to within a few parts per million. This allows for the unambiguous determination of a compound's elemental formula, a crucial piece of evidence for structural confirmation.

Using a technique like electrospray ionization (ESI), the molecule is ionized, commonly by adding a proton to form the [M+H]⁺ ion. The mass-to-charge ratio (m/z) of this ion is then measured. For this compound, the exact mass of the protonated species can be calculated and compared to the experimentally measured value. nih.gov

| Formula | Species | Calculated Exact Mass | Expected HRMS Result |

| C₁₃H₁₃Cl₂NO₂ | [M+H]⁺ | 288.0345 | 288.034x |

The excellent agreement between the calculated and found mass provides strong confidence in the assigned chemical formula. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed, where the parent ion is fragmented to produce a characteristic pattern of daughter ions, offering additional structural insights.

Chromatographic Techniques for Purity Assessment and Quantitative Analysis in Research Experiments

Chromatography is fundamental to chemical research for separating components of a mixture, assessing the purity of a compound, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. In a typical reversed-phase HPLC (RP-HPLC) setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compound. rsc.orgrsc.org

Purity is determined by injecting a solution of the compound and monitoring the eluent with a detector, commonly a UV-Vis detector set to a wavelength where the cinnamoyl chromophore absorbs strongly (e.g., 290-320 nm). A pure sample should ideally result in a single, sharp, symmetrical peak. The presence of other peaks indicates impurities. The technique is also readily adapted for quantitative analysis by comparing the peak area of the analyte to that of a standard of known concentration. researchgate.netunits.it

A typical HPLC method for a cinnamoyl amide could be as follows:

Column: C18, 5 µm particle size (e.g., 150 mm × 4.6 mm) researchgate.net

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic or acetic acid to improve peak shape) units.it

Flow Rate: 1.0 mL/min

Detection: UV at 310 nm

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its relatively high molecular weight and the polarity of the amide group, which can lead to poor peak shape and thermal decomposition in the hot injector port. units.it

However, GC-MS could be employed to analyze for the presence of volatile precursors, such as morpholine itself, in a reaction mixture. rsc.orgresearchgate.net For the analysis of morpholine, methods often involve direct injection onto a specialized column whose packing material is coated with potassium hydroxide (B78521) (KOH) to reduce peak tailing associated with amines. units.it

To overcome the limitations of GC for analyzing polar, non-volatile compounds, chemical derivatization is often employed. This process modifies the analyte to produce a new compound (a derivative) with improved chromatographic properties, such as increased volatility and thermal stability.

For a compound like this compound, derivatization is not common for HPLC analysis, as the molecule is well-suited for direct analysis. However, for GC analysis, a derivatization strategy would be essential. While less practical than HPLC, one could theoretically employ silylation, where an active hydrogen on the molecule is replaced by a trimethylsilyl (B98337) (TMS) group. In this case, the reaction would likely target the amide group, though amides are generally less reactive than amines or alcohols.

A more relevant application of derivatization is in the analysis of the morpholine precursor. To enhance its detectability and sensitivity in GC-MS, morpholine can be derivatized to form N-nitrosomorpholine under acidic conditions with sodium nitrite. rsc.orgresearchgate.net This stable and volatile derivative is readily analyzed by GC-MS, allowing for trace-level quantification. researchgate.net

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Ligand-Target Complex Characterization

While NMR and MS confirm the chemical structure, X-ray crystallography provides the ultimate proof of three-dimensional structure in the solid state. If a suitable single crystal of this compound can be grown, this technique can determine the precise bond lengths, bond angles, and conformation of the molecule. This can confirm the trans configuration of the double bond and reveal the conformation of the morpholine ring (typically a chair form) and the rotational arrangement around the amide bond. rsc.org Studies on similar N-cinnamoyl amides have successfully used this technique to confirm their stereochemistry and solid-state structure. rsc.org

Cryo-Electron Microscopy (Cryo-EM) is a technique used to determine the structure of very large macromolecular assemblies, such as proteins and viruses, at near-atomic resolution. This technique is not applied to the structural determination of small molecules like this compound directly. Its relevance would be in the characterization of a complex formed between this compound (as a ligand) and a large biological target (e.g., a receptor or enzyme). If such a complex were formed and isolated, Cryo-EM could potentially be used to visualize the binding site and the interactions between the ligand and the protein. As of current research, no public Cryo-EM structures involving this specific compound are available.

Computational Chemistry and in Silico Modeling of 4 3,4 Dichlorocinnamoyl Morpholine

Molecular Docking Simulations for Binding Mode Prediction and Target Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. This information is crucial for understanding the potential mechanism of action and for structure-based drug design.

For a compound like 4-(3,4-Dichlorocinnamoyl)morpholine, molecular docking simulations would be employed to screen for potential protein targets and to understand the structural basis of its activity. The simulation would involve preparing the 3D structure of the compound and docking it into the binding sites of various known protein targets. The results are typically ranked based on a scoring function that estimates the binding free energy.

While direct docking studies on this compound are not readily found, studies on other morpholine (B109124) and cinnamoyl derivatives have demonstrated the utility of this approach. For instance, morpholine-containing compounds have been docked against targets such as acetylcholinesterase, highlighting the role of the morpholine ring in forming key interactions within the binding pocket. Similarly, derivatives of cinnamaldehyde (B126680) have been studied via molecular docking against various cancer-related receptors, where the substituted aromatic ring plays a significant role in binding. In a hypothetical docking study of this compound, one would expect the dichlorophenyl group to engage in hydrophobic and halogen bond interactions, the cinnamoyl linker to position the molecule correctly, and the morpholine ring to potentially form hydrogen bonds or other polar interactions.

Table 1: Representative Molecular Docking Data for Cinnamaldehyde Derivatives Against Various Receptors

| Compound | Target Receptor | Binding Affinity (Ki, µM) | Interacting Residues |

| o-Hydroxycinnamaldehyde | 5FL6 | 3.23 | Zn, Leu199 |

| m-Hydroxycinnamaldehyde | 5FL6 | 13.56 | Zn, Leu199 |

| p-Hydroxycinnamaldehyde | 5FL6 | 21.09 | Zn, Leu199 |

| o-Methoxycinnamaldehyde | 4EL9 | 7.98 | Not specified |

| m-Methoxycinnamaldehyde | 4EL9 | 4.91 | Not specified |

| p-Methoxycinnamaldehyde | 4EL9 | 12.33 | Not specified |

This table is illustrative and based on data for cinnamaldehyde derivatives to demonstrate the type of information obtained from molecular docking studies.

Molecular Dynamics (MD) Simulations for Ligand-Target Interaction Dynamics

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed view of the ligand-target complex. MD simulations simulate the physical movements of atoms and molecules over time, offering insights into the stability of the binding pose, the role of solvent molecules, and the conformational changes in both the ligand and the protein upon binding.

For the this compound-protein complex predicted by docking, an MD simulation would be initiated to assess its stability. The simulation would track the trajectory of all atoms in the system, allowing for the calculation of root-mean-square deviation (RMSD) to evaluate the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions. These simulations can reveal critical information, such as the persistence of key hydrogen bonds or hydrophobic interactions over the simulation time, which strengthens the confidence in the predicted binding mode. Although specific MD studies on this compound are not available, the methodology is widely applied in drug discovery to refine docking results and understand the dynamic nature of molecular recognition.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted, thereby guiding the design of more potent analogues.

To develop a QSAR model for a series of compounds including this compound, one would first need experimental data on their biological activity (e.g., IC50 values). Then, a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) would be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates the descriptors with the activity.

QSAR studies on cinnamoyl derivatives have been reported. For example, a QSAR study on cinnamoyl pyrrolidine (B122466) derivatives as inhibitors of matrix metalloproteinase-2 (MMP-2) revealed that electronic properties were key to their inhibitory activity. Another study on cinnamate (B1238496) ester analogues against Leishmania and Trypanosoma species also successfully developed robust QSAR models. For this compound, a QSAR model could help in understanding the importance of the dichloro substitution pattern and the morpholine moiety for its biological activity, and guide the design of new analogues with improved potency.

Table 2: Key Statistical Parameters from a Representative QSAR Study on Cinnamoyl Pyrrolidine Derivatives

| Parameter | Value | Description |

| R² | 0.85 | Coefficient of determination, indicates the goodness of fit. |

| Q² (Leave-one-out) | 0.62 | Cross-validated R², indicates the predictive ability of the model. |

| Number of Descriptors | 6 | The number of molecular properties used in the final model. |

| Latent Variables | 3 | The number of principal components used in the PLS model. |

This table is illustrative and based on data for a QSAR study on cinnamoyl pyrrolidine derivatives to demonstrate the statistical validation of a QSAR model.

Virtual Screening and In Silico Drug Design for Novel Analogues

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This process can be either structure-based (using docking) or ligand-based (using QSAR or pharmacophore models). Following the identification of a "hit" compound like this compound, in silico drug design methodologies can be used to design novel analogues with enhanced activity, selectivity, and pharmacokinetic properties.

Starting with the structure of this compound, medicinal chemists could use computational tools to suggest modifications. For example, they could explore different substitution patterns on the phenyl ring, replace the morpholine with other heterocyclic systems, or modify the cinnamoyl linker. Virtual screening of a virtual library of such analogues against a specific protein target could then prioritize the most promising candidates for synthesis and testing. This approach accelerates the drug discovery process by focusing laboratory efforts on compounds with a higher probability of success. The preparation of chemical libraries for virtual screening is a critical step that involves standardizing and optimizing the 3D structures of the molecules.

Emerging Research Directions and Future Perspectives for 4 3,4 Dichlorocinnamoyl Morpholine

Exploration of Polypharmacology and Multi-Target Approaches

The "one-target, one-drug" paradigm has been progressively challenged by the multifactorial nature of complex diseases. frontiersin.org Consequently, the concept of polypharmacology, which involves designing single chemical entities that can modulate multiple targets, has gained considerable traction. frontiersin.orgnih.gov The chemical architecture of 4-(3,4-Dichlorocinnamoyl)morpholine, which marries a morpholine (B109124) ring with a dichlorinated cinnamoyl moiety, presents a compelling case for its investigation as a polypharmacological agent.

The morpholine heterocycle is a well-established "privileged structure" in medicinal chemistry, known for its favorable physicochemical and metabolic properties. nih.govnih.govresearchgate.net Its derivatives have demonstrated a wide array of biological activities, often interacting with multiple targets within the central nervous system (CNS). nih.govacs.orgcapes.gov.brresearchgate.netacs.org The flexible conformation of the morpholine ring allows it to serve as a versatile scaffold, directing its substituents to interact with various biological macromolecules. nih.govacs.org

On the other hand, cinnamoyl derivatives have been shown to possess a spectrum of biological effects, including anti-inflammatory and anticancer properties. researchgate.netnih.govrjsocmed.com The dichlorination pattern on the phenyl ring can further influence the electronic and lipophilic properties of the molecule, potentially enhancing its binding affinity and selectivity for various targets.

Given the complex and multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's, multi-target-directed ligands (MTDLs) are a promising therapeutic strategy. researchgate.net Morpholine derivatives have been investigated for their ability to simultaneously inhibit key enzymes implicated in these conditions, such as cholinesterases and monoamine oxidases. researchgate.nettandfonline.com The combination of the morpholine scaffold with the cinnamoyl group in this compound could therefore lead to a synergistic effect, targeting multiple pathways involved in neurodegeneration. Future research should focus on screening this compound against a panel of relevant biological targets to elucidate its polypharmacological profile.

Integration with Advanced Drug Delivery Systems Research (excluding dosage/administration)

The efficacy of a therapeutic agent is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Advanced drug delivery systems offer a means to enhance the therapeutic index of drugs by improving their solubility, stability, and biodistribution. The morpholine moiety is known to improve the pharmacokinetic properties of compounds, including their ability to cross the blood-brain barrier (BBB), a critical challenge in the development of CNS drugs. nih.govacs.orgcapes.gov.bracs.org

Novel drug delivery systems, such as nanoparticle-based carriers (e.g., liposomes, polymeric nanoparticles), micelles, and hydrogels, are being engineered to provide controlled and targeted drug release. youtube.com These systems can be tailored to encapsulate and protect the drug, enhance its circulation time, and facilitate its transport across biological barriers.

For a compound like this compound, which is predicted to have CNS activity, its integration with brain-targeted drug delivery systems would be a significant area of future research. This could involve the use of ligand-conjugated nanoparticles that specifically bind to receptors expressed on the BBB or the development of stimuli-responsive systems that release the drug in response to the pathological microenvironment of the brain. Research in this area would focus on the formulation and in vitro characterization of these advanced delivery systems, paving the way for future preclinical evaluation.

Development of Optogenetic or Chemogenetic Tools Based on the Compound Scaffold

Optogenetics and chemogenetics are revolutionary techniques that allow for the precise control of cellular activity using light and engineered proteins, respectively. nih.govnih.gov These tools have transformed our ability to dissect complex biological circuits and understand the causal role of specific cell populations in health and disease.

The development of novel chemogenetic tools often relies on the identification of small molecules that can selectively activate engineered receptors. researchgate.net While there is no direct evidence of this compound being used in this context, the morpholine scaffold itself is present in molecules that interact with various receptors and enzymes. nih.govacs.org Future research could explore the possibility of designing derivatives of this compound that act as specific ligands for engineered G-protein coupled receptors (GPCRs) or ion channels. This would involve a combination of computational modeling and high-throughput screening to identify compounds with the desired selectivity and potency.

Similarly, in the realm of optogenetics, photosensitive domains are engineered into proteins of interest to enable light-inducible control of their function. nih.govnih.gov While less direct, the cinnamoyl moiety, with its conjugated system, could potentially be modified to act as a photoswitchable element. This is a more speculative but nonetheless exciting avenue for future exploration, which could lead to the development of novel photo-controlled molecular probes based on the this compound scaffold.

Opportunities for Collaborative Research and Translational Science Initiatives

The journey of a novel compound from the laboratory to the clinic is a long and arduous one, requiring a multidisciplinary and collaborative effort. The potential of this compound as a therapeutic agent can only be fully realized through strategic partnerships between academia, industry, and governmental research institutions.

Initiatives like the Collaborative Research on Addiction at NIH (CRAN) and other programs focused on novel psychoactive substances highlight the importance of integrated research efforts. nih.govcancer.gov For a compound with potential CNS activity, collaborations with neuroscientists, pharmacologists, and clinicians are essential to guide its preclinical and clinical development.

Q & A

Q. What are the optimized synthetic routes for 4-(3,4-Dichlorocinnamoyl)morpholine, and how can purity be validated?

Methodological Answer: The synthesis typically involves acylation of morpholine with 3,4-dichlorocinnamic acid derivatives. Key steps include:

- Nucleophilic substitution : Reacting morpholine with 3,4-dichlorocinnamoyl chloride under inert conditions (e.g., nitrogen atmosphere) in anhydrous dichloromethane.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

- Purity Validation :

- HPLC : C18 column, mobile phase: acetonitrile/water (70:30), UV detection at 254 nm.

- NMR : Confirm absence of unreacted starting materials (e.g., morpholine protons at δ 2.4–3.8 ppm).

Q. Table 1: Comparative Reaction Yields

| Method | Solvent | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Acylation (Cl⁻) | DCM | None | 68 | 98.5 |

| Schotten-Baumann | THF/H₂O | NaOH | 72 | 97.8 |

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify morpholine ring protons (δ 3.6–4.1 ppm) and cinnamoyl aromatic protons (δ 7.2–7.8 ppm).

- IR Spectroscopy : Confirm carbonyl stretch (C=O) at ~1680 cm⁻¹ and C-Cl stretches at 750–550 cm⁻¹.

- Mass Spectrometry (ESI-MS) : Expected [M+H]⁺ at m/z 315.0 (C₁₃H₁₂Cl₂NO₂⁺).

- Elemental Analysis : Match calculated (C 49.39%, H 3.82%, N 4.43%) vs. experimental values (e.g., ).

Q. How does this compound interact with biological targets, and what assays are used to study its receptor affinity?

Methodological Answer:

- Receptor Binding Assays :

- Structure-Activity Relationship (SAR) : Modify the cinnamoyl substituents (e.g., chloro vs. methoxy groups) to assess impact on potency.

Q. Table 2: Binding Affinity Data

| Receptor Type | Assay System | IC₅₀ (nM) | Selectivity Ratio (vs. μ/δ) |

|---|---|---|---|

| κ-Opioid | HEK-293 cAMP | 12.3 | 85:1 |

| σ-1 | Radioligand | 450 | Not selective |

Q. How can computational modeling predict the stability and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electron-rich sites (e.g., morpholine N-atom) for electrophilic attacks.

- Molecular Docking (AutoDock Vina) : Simulate binding to κ-opioid receptors (PDB: 6VI4) to identify key interactions (e.g., hydrogen bonds with Tyr139).

- Degradation Pathways : Use Gaussian 16 to model hydrolysis under acidic conditions (e.g., cleavage of the cinnamoyl group).

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Reproducibility Checks : Validate assays using standardized protocols (e.g., NIH Rigor Guidelines).

- Meta-Analysis : Compare datasets across studies (e.g., vs. 15) to identify variables (e.g., cell lines, assay buffers).

- Orthogonal Validation : Confirm receptor binding with SPR (surface plasmon resonance) if radioligand data is disputed.

Q. What are the stability profiles of this compound under various storage conditions?

Methodological Answer:

Q. Table 3: Degradation Under Stress Conditions

| Condition | Time (weeks) | % Degradation | Major Degradant |

|---|---|---|---|

| pH 3.0 (37°C) | 4 | 22 | Cinnamic acid |

| UV Light (300 nm) | 2 | 15 | Isomerized product |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.